molecular formula C13H10O3 B045581 4-Phenoxybenzoic acid CAS No. 2215-77-2

4-Phenoxybenzoic acid

Cat. No.: B045581
CAS No.: 2215-77-2
M. Wt: 214.22 g/mol
InChI Key: RYAQFHLUEMJOMF-UHFFFAOYSA-N
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Description

4-Phenoxybenzoic acid is an organic compound with the molecular formula C13H10O3. It is a white to slightly yellow crystalline powder that is used in various chemical and pharmaceutical applications. This compound is known for its stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

4-Phenoxybenzoic acid primarily targets the respiratory system . The respiratory system plays a crucial role in maintaining the body’s oxygen supply and eliminating carbon dioxide, a waste product of metabolism.

Mode of Action

It has been observed that this compound can be converted into its corresponding amide by the soil bacterium bacillus cereus tim-r01 . This transformation suggests that this compound may interact with its targets, leading to changes at the molecular level.

Biochemical Pathways

The conversion of this compound into its corresponding amide by bacillus cereus tim-r01 suggests that it may influence amide synthesis pathways .

Result of Action

Its transformation into an amide by bacillus cereus tim-r01 indicates that it may have a role in the synthesis of amides .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt’s worth noting that the transformation of this compound into its corresponding amide by bacillus cereus tim-r01 was observed to occur efficiently at 37 degrees celsius and a ph of 7-8 .

Biochemical Analysis

Biochemical Properties

4-Phenoxybenzoic acid interacts with various enzymes and proteins. For instance, it has been reported that the compound can be converted into its corresponding amide by the soil bacterium Bacillus cereus Tim-r01 . Additionally, it has been found to interact with the Cytochrome P450 monooxygenase enzyme, which is involved in the oxidation of 4-cyclohexylbenzoic acid .

Cellular Effects

It has been reported that the compound can protect endothelial cells from lipotoxicity . The ER stress inhibitor 4-PBA (4-phenylbutyrate) reverted the effects of palmitate on both processes, partially through enhancement of lipid droplet formation in palmitate-treated cells .

Molecular Mechanism

It has been suggested that the compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound can be synthesized from 4-phenoxyphenyl ketone using sodium hypochlorite as an oxidizing agent under the action of the phase transfer catalyst polyethylene glycol (PEG)-400 .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized from precursors coming from the shikimate pathway or the phenylpropanoid pathway . The metabolic pathways involved in the process act in four distinct cellular compartments: plastids, cytosol, peroxisome, and mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxybenzoic acid can be synthesized through several methods. One common method involves the oxidation of 4-phenoxyacetophenone using sodium hypochlorite as the oxidant and polyethylene glycol (PEG)-400 as the catalyst. The reaction is carried out under alkaline conditions with a pH of 12-13, yielding the product with a high purity of 99.5% and a yield of 89% .

Another method involves the reaction of phenol with sodium hydroxide to form sodium phenate, which is then reacted with para-chlorobenzoic acid in tetralin at 150°C. The product is purified through recrystallization from ethanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically follows similar routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxalyl chloride, DMF, dichloromethane.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide, various nucleophiles.

Major Products Formed:

    Oxidation: 4-Phenoxybenzoyl chloride.

    Reduction: 4-Phenoxybenzyl alcohol.

    Substitution: Various substituted benzoic acids.

Scientific Research Applications

4-Phenoxybenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Biphenylcarboxylic acid
  • 4-Biphenylacetic acid
  • 4-Phenoxybenzyl alcohol

Comparison: 4-Phenoxybenzoic acid is unique due to its phenoxy group, which imparts specific chemical properties such as increased stability and solubility in organic solvents. Compared to 4-biphenylcarboxylic acid and 4-biphenylacetic acid, this compound has a different reactivity profile, making it suitable for different applications in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

4-phenoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAQFHLUEMJOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062258
Record name Benzoic acid, 4-phenoxy-
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2215-77-2
Record name 4-Phenoxybenzoic acid
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Record name 4-Carboxybiphenyl ether
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Record name 4-Phenoxybenzoic acid
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Record name Benzoic acid, 4-phenoxy-
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Record name Benzoic acid, 4-phenoxy-
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Record name p-phenoxybenzoic acid
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Record name P-PHENOXYBENZOIC ACID
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sulfamic acid (7.35 g, 75.7 mmol) in water (5 mL) was added to a stirred solution of 4-phenoxy benzaldehyde (5 g, 25.23 mmol) in acetone (25 mL) at 4° C. Sodium chlorite (9.13 g, 100.9 mmol) in water (5 mL) was then added slowly resulting in formation of a yellow solid with effervescence. The mixture was stirred at the same temperature for 30 minutes. The reaction mixture was then diluted with cold water and the product extracted with ethyl acetate. The organic layer was washed with saturated brine solution, dried over sodium sulphate and concentrated under reduced pressure to afford 4 g (74% yield) of 4-phenoxy benzoic acid. 1H NMR (DMSO): δ 7.98-7.92 (d, 2H), 7.5-7.44 (t, 2H), 7.28-7.2 (t, 1H), 7.16-7.1 (d, 2H), 7.06-7.0 (d, 2H).
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Synthesis routes and methods III

Procedure details

In each case a 5.25% sodium hypochlorite solution (85.1 g.: 0.060 mole) was added slowly in portions to a solution of 3.18 g. (0.0150 mole) the p-phenoxyacetophenone sample while heating from 40° to 100° C. The resulting solution was concentrated at 100° C., producing a crystalline precipitate. Acetone was then added to consume excess sodium hypochlorite followed by boiling, acidification with some excess concentrated hydrochloric acid (10 ml of 12N), stirring, filtration, water wash and then drying at 70° C./under vacuum for about 1 hr. The p-phenoxybenzoic acid obtained from the p-phenoxyacetephenone produced in the presence of hydrogen fluoride was white with a melting point of 159°-162° C. In contrast, the p-phenoxybenzoic acid produced in the presence of aluminum trichloride had a yellow (or light beige) discoloration and a strongly depressed melting point of 137°-149° C., indicating presence of considerable impurities.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key application of 4-Phenoxybenzoic acid in materials science?

A1: this compound serves as a crucial monomer in the synthesis of high-performance polymers like polybenzoxazoles (PBOs) and poly(para-phenyl ether ketone) (p-PEK) [, ]. It can be polymerized in polyphosphoric acid (PPA), reacting with other monomers like 2,2′-bis(3-amino-4-hydroxyphenyl)-hexafluoropropane (6FAP) to create PBOs []. These PBOs find use in applications demanding high thermal and chemical stability.

Q2: How does the structure of this compound enable its use in composite materials?

A2: this compound can be electrochemically grafted onto oxidized carbon fibers []. This grafting process enhances the wettability of carbon fibers by matrices like PEK or PEEK, which is essential for developing high-temperature composites with improved interfacial bonding.

Q3: Is there a biological application for this compound?

A3: Yes, research indicates that the soil bacterium Bacillus cereus can transform this compound into its corresponding amide []. This biotransformation process requires the presence of specific amino acids and highlights the potential for microbial degradation of this compound.

Q4: How does the molecular structure of this compound influence its polymerization in PPA?

A4: The carboxylic acid group of this compound plays a critical role in its polymerization in PPA []. This group allows for Friedel-Crafts acylation reactions with other monomers, leading to the formation of high-molecular-weight polymers like hyperbranched polybenzoxazoles.

Q5: Are there alternative synthesis methods for this compound?

A5: Yes, this compound can be synthesized by oxidizing 4-phenoxyacetophenone using sodium hypochlorite in the presence of a phase-transfer catalyst like PEG 400 []. This method offers an alternative to traditional oxidation methods and has been shown to achieve high yields (up to 92%).

Q6: How does this compound contribute to understanding Single-Molecule Magnets (SMMs)?

A6: this compound, specifically its derivative this compound, has been used as a ligand in the synthesis of Mn6 SMMs []. By modifying the steric and electronic properties around the Mn6 core, researchers can tune the magnetic properties of these SMMs, leading to a better understanding of magnetostructural correlations.

Q7: Is this compound relevant to agricultural research?

A7: Yes, this compound has been identified as a major metabolite of the fungicide famoxadone []. Studies have investigated its dissipation in vegetables like cucumbers, cherry tomatoes, and courgettes, highlighting its relevance to food safety and environmental monitoring.

Q8: What analytical techniques are commonly employed to study this compound?

A8: Various analytical methods are used to characterize and quantify this compound, including:

  • High-Performance Liquid Chromatography (HPLC): Coupled with techniques like mass spectrometry (LC-MS) for separation and detection in complex matrices like vegetables [].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and study the polymerization process of this compound-derived polymers [].
  • Fourier Transform Infrared (FTIR) Spectroscopy: Employed to identify functional groups and analyze the structure of this compound-based polymers [].

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